molecular formula C18H30N4O2S B2373752 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303969-10-0

7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2373752
CAS No.: 303969-10-0
M. Wt: 366.52
InChI Key: JPCGLXCMAKPTLO-UHFFFAOYSA-N
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Description

7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is known for its unique structure and significant biological activities.

Preparation Methods

Specific synthetic routes and reaction conditions are detailed in various chemical databases . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the sulfanyl group, leading to different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfanyl group, to form various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of purinergic receptor antagonists.

    Biology: The compound is studied for its effects on cellular signaling pathways.

    Medicine: It has potential therapeutic applications in treating various diseases due to its ability to modulate purinergic receptors.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with purinergic receptors. It acts as an antagonist, blocking the action of endogenous ligands at these receptors. This modulation of purinergic signaling pathways can lead to various biological effects, including anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

Similar compounds to 7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione include other purinergic receptor antagonists. These compounds share structural similarities but differ in their specific substituents and biological activities. Examples of similar compounds include:

  • 7-heptyl-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione
  • Other purinergic receptor antagonists with varying alkyl and sulfanyl groups

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

7-heptyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O2S/c1-5-6-7-8-9-11-22-14-15(21(4)17(24)20-16(14)23)19-18(22)25-12-10-13(2)3/h13H,5-12H2,1-4H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCGLXCMAKPTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C2=C(N=C1SCCC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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